molecular formula C22H20F3NO3 B2722931 2-ethoxy-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)naphthalene-1-carboxamide CAS No. 1351648-73-1

2-ethoxy-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)naphthalene-1-carboxamide

Cat. No.: B2722931
CAS No.: 1351648-73-1
M. Wt: 403.401
InChI Key: IWFFANDMXOPQRD-UHFFFAOYSA-N
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Description

2-ethoxy-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)naphthalene-1-carboxamide is a complex organic compound that belongs to the class of naphthamides This compound is characterized by the presence of an ethoxy group, a trifluoromethyl group, and a hydroxyphenyl group attached to a naphthamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)naphthalene-1-carboxamide typically involves the reaction of 2-ethoxy-1-naphthoyl chloride with 3,3,3-trifluoro-2-hydroxy-2-phenylpropylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)naphthalene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used under basic conditions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted naphthamides depending on the nucleophile used.

Scientific Research Applications

2-ethoxy-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)naphthalene-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)naphthalene-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. The hydroxy group can form hydrogen bonds with target proteins, stabilizing the compound-protein complex and influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-ethoxy-N-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)-1-naphthamide
  • 2-ethoxy-N-(3,3,3-trifluoro-2-hydroxy-2-ethylpropyl)-1-naphthamide
  • 2-ethoxy-N-(3,3,3-trifluoro-2-hydroxy-2-isopropylpropyl)-1-naphthamide

Uniqueness

2-ethoxy-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)naphthalene-1-carboxamide is unique due to the presence of the phenyl group, which can engage in π-π interactions and enhance its binding affinity to aromatic residues in proteins. This distinguishes it from similar compounds that lack the phenyl group and may have different biological activities and properties.

Properties

IUPAC Name

2-ethoxy-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20F3NO3/c1-2-29-18-13-12-15-8-6-7-11-17(15)19(18)20(27)26-14-21(28,22(23,24)25)16-9-4-3-5-10-16/h3-13,28H,2,14H2,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWFFANDMXOPQRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCC(C3=CC=CC=C3)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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